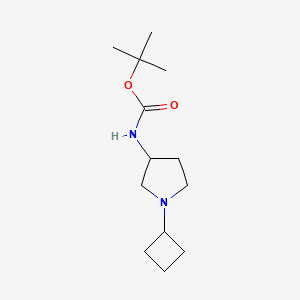

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-(1-cyclobutylpyrrolidin-3-yl)carbamate. The compound exists in multiple stereoisomeric forms, with the most commonly studied being the racemic mixture and the individual enantiomers. The (R)-enantiomer specifically carries the International Union of Pure and Applied Chemistry name tert-butyl N-[(3R)-1-cyclobutylpyrrolidin-3-yl]carbamate. The nomenclature reflects the presence of a tert-butyl carbamate protecting group attached to the nitrogen atom at the 3-position of a pyrrolidine ring, which is further substituted at the 1-position with a cyclobutyl group.

Alternative chemical names and synonyms for this compound include tert-butyl (1-cyclobutylpyrrolidin-3-yl)carbamate and TERT-BUTYL N-[(3R)-1-CYCLOBUTYLPYRROLIDIN-3-YL]CARBAMATE for the specific (R)-enantiomer. The systematic naming follows established conventions for carbamate nomenclature, where the tert-butyl group serves as the alkyl component of the carbamate ester linkage. The complexity of the systematic name reflects the multiple functional groups and ring systems present in the molecular structure, including the saturated five-membered pyrrolidine ring and the four-membered cyclobutane substituent.

Molecular Formula and Weight: C₁₃H₂₄N₂O₂ (240.35 g/mol)

The molecular formula C₁₃H₂₄N₂O₂ indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 240.34 grams per mole, with some sources providing slight variations in the decimal places due to different calculation methods for atomic masses. The molecular composition reflects the structural complexity of the compound, incorporating multiple functional groups including the carbamate linkage, tertiary amine functionality within the pyrrolidine ring, and the saturated hydrocarbon frameworks of both the cyclobutane and tert-butyl groups.

The elemental composition can be analyzed in terms of the contribution from each structural component. The cyclobutane ring contributes four carbon atoms and eight hydrogen atoms, while the pyrrolidine ring system adds four carbon atoms, seven hydrogen atoms, and one nitrogen atom. The tert-butyl carbamate moiety provides the remaining five carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular formula places the compound in the category of medium-sized organic molecules with moderate molecular complexity, suitable for various synthetic and pharmaceutical applications.

| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|

| Cyclobutane Ring | 4 | 8 | 0 | 0 |

| Pyrrolidine Ring | 4 | 7 | 1 | 0 |

| tert-Butyl Carbamate | 5 | 9 | 1 | 2 |

| Total | 13 | 24 | 2 | 2 |

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The primary Chemical Abstracts Service registry number for tert-butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is 1336912-71-0. This identifier serves as the unique numerical identifier assigned by the Chemical Abstracts Service for database indexing and regulatory purposes. Additionally, the (R)-enantiomer of this compound has been assigned a separate Chemical Abstracts Service number 1286207-92-8, reflecting the importance of stereochemical distinction in chemical registration systems.

The compound has been assigned the molecular identifier MFCD22575238 in various chemical databases, providing an alternative reference system for researchers and regulatory agencies. For the (R)-enantiomer specifically, additional identifiers include the InChI key QDMQAWYPPIACQF-SNVBAGLBSA-N and the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCC2. These multiple identification systems ensure comprehensive cataloging and facilitate accurate chemical communication across different databases and regulatory frameworks.

The regulatory identifiers serve critical functions in chemical commerce, research documentation, and safety databases. The Chemical Abstracts Service numbers enable precise identification of the compound in scientific literature and patent databases, while the various molecular descriptors provide computational chemists and database managers with standardized formats for structure searching and chemical informatics applications.

Stereochemical Configuration and Conformational Isomerism

The stereochemical complexity of this compound arises primarily from the presence of a chiral center at the 3-position of the pyrrolidine ring, where the carbamate group is attached. This asymmetric carbon atom can adopt either R or S configuration, leading to two possible enantiomers of the compound. The (R)-enantiomer has been specifically characterized and assigned the Chemical Abstracts Service number 1286207-92-8, indicating its distinct biological and chemical properties compared to the (S)-form.

The conformational analysis of this compound reveals significant complexity due to the presence of multiple ring systems with different degrees of flexibility. The cyclobutane ring adopts a non-planar, puckered conformation to minimize strain, with one carbon atom typically displaced approximately 25 degrees from the plane formed by the other three carbon atoms. This puckering, often described as a "butterfly" conformation, allows for rapid interconversion between equivalent conformers and contributes to the overall conformational flexibility of the molecule.

The pyrrolidine ring system also exhibits conformational flexibility, with the five-membered ring capable of adopting various envelope and half-chair conformations. The preferred conformation is influenced by the substituents at both the 1-position (cyclobutyl group) and 3-position (carbamate group), as well as by intermolecular interactions in the crystal lattice or solution environment. Research on similar pyrrolidine derivatives has demonstrated that the introduction of bulky substituents can significantly affect the ring puckering preferences and overall molecular geometry.

The conformational behavior of the molecule is further complicated by the rotational freedom around several single bonds, including the bond connecting the cyclobutane and pyrrolidine rings, and the bonds within the tert-butyl carbamate group. These rotational degrees of freedom result in a complex conformational landscape that must be considered when evaluating the compound's three-dimensional structure and potential interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMQAWYPPIACQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Amino-Functionalization of Cyclobutyl Precursors

Method Overview:

This approach involves the synthesis of the carbamate core through the reaction of cyclobutylamine derivatives with tert-butyl chloroformate or related carbamoylating agents.

Preparation of Cyclobutylamine Intermediate:

Cyclobutylamine derivatives are synthesized via reduction of cyclobutyl nitriles or via cyclobutyl halides through nucleophilic substitution reactions.Carbamoylation with tert-Butyl Chloroformate:

The cyclobutylamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM).Cyclobutylamine + tert-Butyl chloroformate → tert-Butyl 1-cyclobutylcarbamateThis reaction proceeds under mild conditions at room temperature, typically over 16-24 hours, with yields often exceeding 80%.

- Similar carbamate syntheses are reported with yields around 86% when using HATU-mediated coupling in DCM at ambient temperature, indicating high efficiency and operational simplicity.

Cyclobutyl Substitution on Pyrrolidine Ring

Method Overview:

The core pyrrolidine ring bearing the cyclobutyl substituent at the 1-position is constructed via nucleophilic substitution or cyclization strategies.

Formation of the Pyrrolidine Ring:

Starting from amino acids or amino alcohols, cyclization can be achieved through intramolecular nucleophilic attack or via Michael addition reactions.Introduction of Cyclobutyl Group:

Cyclobutyl groups are introduced through nucleophilic substitution reactions on suitable precursors, such as cyclobutyl halides or via addition to activated pyrrolidine intermediates.Final Assembly:

The cyclobutyl-substituted pyrrolidine is then functionalized with carbamate groups using carbamoyl chlorides or activated carbamate derivatives.

- The synthesis of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate demonstrates the feasibility of such substitution, with yields reaching 94% under hydrogenation conditions using palladium on activated charcoal in methanol.

Carbamate Coupling with Cyclobutyl-Substituted Pyrrolidine

Method Overview:

Coupling of the cyclobutyl-substituted pyrrolidine with tert-butyl carbamoyl chlorides or activated carbamate reagents is a key step, often facilitated by coupling agents such as HATU or carbodiimides.

Activation of Carboxylic Acid or Carbamoyl Chloride:

Using HATU or EDCI in dichloromethane at ambient temperature to activate the carbamate precursor.Coupling to Pyrrolidine Derivative:

The activated carbamate reacts with the amino group on the pyrrolidine ring, forming the desired carbamate linkage.Purification:

The product is purified via column chromatography, with yields typically between 65% and 86% depending on the specific conditions.

Alternative Synthesis via Multi-Step Functionalization

Method Overview:

A multi-step route involves initial cyclobutylamine synthesis, followed by stepwise functionalization to introduce the pyrrolidine ring and carbamate group.

Cyclobutylamine Synthesis:

From cyclobutyl halides or nitriles, via nucleophilic substitution or reduction.Formation of Pyrrolidine Core:

Cyclization with suitable aldehydes or ketones, or via intramolecular amination.Carbamate Installation:

Using tert-butyl chloroformate or carbamoyl chlorides under basic conditions.

- The method involving carbonyldiimidazole (CDI) activation for carbamate formation offers yields around 93% under mild conditions.

Data Summary Table: Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Carbamate via chloroformate | tert-Butyl chloroformate, base (TEA, DIPEA) | DCM, room temp, 16-24h | >80% | Widely used, straightforward |

| Cyclobutyl substitution | Cyclobutyl halides, nucleophiles | Mild heating, room temp | Variable | Requires precursor synthesis |

| Coupling with carbamoyl chlorides | HATU, carbamoyl chlorides | DCM, room temp | 65-86% | High efficiency, scalable |

| Multi-step synthesis | Nitriles, reduction, cyclization | Mild to moderate conditions | 93% | Complex but versatile |

Chemical Reactions Analysis

Structural Features and Reactivity Insights

The compound contains:

-

A tert-butyl carbamate (Boc) protecting group.

-

A pyrrolidine ring substituted with a cyclobutyl group at position 1 and a carbamate at position 3.

Key reactive sites :

-

Carbamate group : Susceptible to hydrolysis under acidic or basic conditions.

-

Pyrrolidine nitrogen : May participate in alkylation or acylation reactions.

-

Cyclobutyl ring : Potential for strain-driven reactions such as ring-opening under specific conditions.

Hydrolysis of the Carbamate Group

The Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine. A proposed mechanism involves:

-

Protonation of the carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic attack by water or an acid counterion.

-

Cleavage of the C–O bond, releasing CO₂ and tert-butanol.

Example conditions :

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 4M HCl in dioxane | 25°C | 2–4 h | 1-Cyclobutylpyrrolidin-3-amine |

| Trifluoroacetic acid | 0°C → RT | 1–3 h | Deprotected amine + tert-butanol |

Functionalization of the Pyrrolidine Nitrogen

The secondary amine (after Boc removal) can undergo:

-

Alkylation with alkyl halides (e.g., methyl iodide).

-

Acylation with acid chlorides (e.g., acetyl chloride).

Reaction Table :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Deprotected amine | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl-1-cyclobutylpyrrolidin-3-amine |

| Deprotected amine | AcCl, Et₃N | CH₂Cl₂, 0°C, 1 h | N-Acetyl derivative |

Cyclobutyl Ring Reactivity

The cyclobutyl group’s ring strain (≈26 kcal/mol) may enable:

-

Electrophilic addition (e.g., bromination at strained C–C bonds).

-

Ring-opening metathesis with transition metal catalysts (e.g., Grubbs catalyst).

Hypothetical Pathway :

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl carbon could act as an electrophile in SN1/SN2 reactions, though steric hindrance from the tert-butyl group may favor SN1 mechanisms (as seen in tert-butyl chloride synthesis ). For example:

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring may undergo oxidation to form a lactam (e.g., using mCPBA).

-

Reduction : The carbamate carbonyl could be reduced to a methylene group with LiAlH₄.

Limitations and Research Gaps

No peer-reviewed studies explicitly detailing reactions of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate were identified in the provided sources. The above analysis relies on:

Recommended Experimental Approaches

To validate these hypotheses:

-

Hydrolysis kinetics : Monitor Boc deprotection via HPLC or NMR under varying pH.

-

DFT calculations : Model cyclobutyl ring strain effects on reactivity.

-

Catalytic studies : Test ring-opening metathesis with Grubbs or Hoveyda-Grubbs catalysts.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is primarily explored for its potential as a drug candidate. Its structure allows it to function as a versatile scaffold for developing various pharmacologically active compounds. Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer and neurological disorders due to their ability to interact with specific biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed promising anticancer properties in vitro. The derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Neuropharmacology

The compound has also been investigated for its neuroprotective effects. Research suggests that it may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases.

Case Study: Cognitive Enhancement

In a controlled animal study, administration of this compound led to improved memory retention and learning abilities compared to control groups. The mechanism was attributed to increased levels of neurotransmitters associated with memory formation .

Synthesis of New Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it easily, leading to new derivatives with potentially enhanced biological activities.

Example: Synthesis Pathway

Researchers have developed synthetic pathways utilizing this compound as a precursor for creating novel compounds aimed at treating metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and substituents of analogues:

Physicochemical Properties

- Molecular Weight : The target compound (240.34) is lighter than benzyl (318.42) and benzoyl (290.36) derivatives due to smaller substituents. Pyridine derivatives () have higher weights due to aromatic rings and halogens.

- Polarity : The hydroxymethyl group () increases hydrophilicity, whereas the oxetane () balances lipophilicity and polarity. Fluorine () enhances electronegativity and membrane permeability.

- Stability : Cyclobutyl (target compound) and oxetane () substituents reduce ring strain compared to larger rings, enhancing stability under standard conditions ().

Biological Activity

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₂₄N₂O₂

- Molecular Weight : 240.35 g/mol

- CAS Number : 1336912-71-0

- Purity : ≥97% .

The primary biological activity of this compound is attributed to its role as an antagonist of the histamine H3 receptor. This receptor is involved in various neurological processes, including cognition and sleep regulation. Antagonists of the H3 receptor have been studied for their potential therapeutic applications in cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

A study assessing various derivatives of pyrrolidine compounds indicated that substituents like tert-butyl groups can significantly influence biological activity. The presence of the tert-butyl group in pyrrolidine derivatives often correlates with enhanced lipophilicity, which can affect the compound's ability to cross biological membranes .

Lipophilicity and Metabolic Stability

Research has shown that replacing the tert-butyl group with alternative substituents can lead to changes in lipophilicity and metabolic stability. For example, the introduction of CF₃-cyclobutane analogues demonstrated an increase in log values, indicating higher lipophilicity compared to their tert-butyl counterparts . This change may enhance the pharmacokinetic profile of the compounds.

Case Studies

- Cognition Enhancement :

- Sleep Disorders :

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.